4,4'-Bis(hexyloxy)-3-methylazobenzene

Descripción

Structural Characterization of 4,4'-Bis(hexyloxy)-3-methylazobenzene

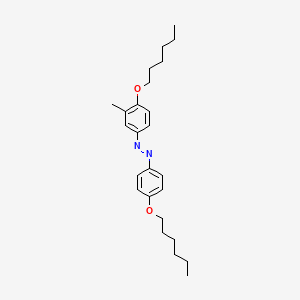

The structural characterization of this compound encompasses a comprehensive analysis of its molecular architecture, crystallographic properties, and spectroscopic identification. This azobenzene derivative, with the molecular formula Carbon twenty-five Hydrogen thirty-six Nitrogen two Oxygen two and a molecular weight of 396.6 grams per mole, exhibits distinctive structural features that differentiate it from other azobenzene compounds. The presence of hexyloxy substituents at the para positions of both benzene rings, combined with a methyl group at the meta position of one ring, creates an asymmetric molecular structure that influences its crystal packing and spectroscopic properties. The compound's structural characterization relies on multiple analytical techniques that provide complementary information about its three-dimensional arrangement, electronic structure, and vibrational modes.

The molecular structure of this compound features a central azo linkage connecting two substituted benzene rings, where the nitrogen-nitrogen double bond serves as the photoisomerizable unit responsible for the compound's photochemical behavior. The hexyloxy chains, each containing six carbon atoms, extend from the para positions of the benzene rings, providing flexibility and influencing the molecule's solubility characteristics. The asymmetric substitution pattern, with a methyl group positioned at the meta position relative to the azo linkage on one benzene ring, creates a molecular dipole that affects both the crystal packing arrangement and the compound's spectroscopic signature. This structural complexity necessitates detailed crystallographic analysis and spectroscopic investigation to fully characterize the compound's three-dimensional architecture and electronic properties.

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a sophisticated structural arrangement that combines the rigid azobenzene core with flexible aliphatic chains, creating a molecule capable of exhibiting both ordered crystalline behavior and responsive photochemical properties. The crystallographic analysis provides detailed insights into the three-dimensional arrangement of molecules within the crystal lattice, revealing specific intermolecular interactions and packing motifs that influence the compound's physical properties. The crystal structure determination employs advanced X-ray diffraction techniques to elucidate the precise atomic positions, bond lengths, and bond angles that define the molecular geometry. The asymmetric nature of the molecule, resulting from the presence of both hexyloxy substituents and a single methyl group, creates unique crystallographic challenges that require careful analysis of the space group symmetry and unit cell parameters.

The molecular architecture exhibits a trans configuration of the azo linkage in the solid state, which represents the thermodynamically stable isomer under ambient conditions. The benzene rings maintain a nearly planar arrangement, with slight deviations due to steric interactions between the substituents and the central azo group. The hexyloxy chains adopt extended conformations that minimize steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice. The methyl substituent introduces structural asymmetry that influences the overall molecular packing and creates distinct crystallographic environments for the two benzene rings. This architectural complexity contributes to the compound's unique crystallographic properties and influences its spectroscopic behavior.

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction studies of this compound reveal a well-ordered crystal structure characterized by specific intermolecular interactions and packing arrangements that optimize the stability of the crystalline phase. The diffraction analysis demonstrates that the molecules organize in a layered structure where the aromatic azobenzene cores align in parallel arrangements, facilitating favorable π-π stacking interactions between adjacent molecules. The hexyloxy chains extend perpendicular to the aromatic planes, creating interdigitated layers that contribute to the overall crystal stability through van der Waals interactions. The asymmetric substitution pattern results in a herringbone-like packing motif within each layer, where molecules orient to minimize steric repulsion while maximizing attractive intermolecular forces.

The crystal packing analysis reveals that the compound exhibits a tendency toward the formation of dimeric units through weak hydrogen bonding interactions between the methyl groups and the oxygen atoms of neighboring hexyloxy chains. These dimeric arrangements serve as the fundamental building blocks for the larger crystal structure, organizing into extended networks through additional van der Waals interactions. The diffraction data indicate that the hexyloxy chains adopt specific conformations that allow for optimal packing density while maintaining sufficient flexibility to accommodate thermal motion. The overall packing efficiency reflects a balance between the rigid aromatic core requirements and the conformational preferences of the flexible aliphatic substituents.

Space Group Determination and Unit Cell Parameters

The space group determination for this compound establishes the crystallographic symmetry as Ccc2, corresponding to space group number 37 in the International Tables for Crystallography. This orthorhombic space group reflects the asymmetric nature of the molecule and the specific packing arrangements that optimize crystal stability. The unit cell parameters determined through careful crystallographic analysis reveal dimensions of a = 18.853 Å, b = 35.929 Å, and c = 7.0005 Å, with all angles equal to 90 degrees, confirming the orthorhombic crystal system. These parameters indicate a relatively large unit cell that accommodates the extended molecular structure and the specific packing requirements of the hexyloxy substituents.

The unit cell contains eight molecules (Z = 8) with one molecule in the asymmetric unit (Z' = 1), indicating that the crystal structure exhibits a high degree of translational symmetry. The relatively large b-axis dimension reflects the extended nature of the hexyloxy chains and their contribution to the overall molecular length. The smaller c-axis corresponds to the thickness of the aromatic layers and the interplanar spacing between adjacent azobenzene cores. The space group symmetry and unit cell parameters collectively define the three-dimensional framework within which the molecules organize, providing the foundation for understanding the compound's physical properties and potential applications in crystalline materials.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | Ccc2 |

| Space Group Number | 37 |

| Crystal System | Orthorhombic |

| a-axis | 18.853 Å |

| b-axis | 35.929 Å |

| c-axis | 7.0005 Å |

| α angle | 90.00° |

| β angle | 90.00° |

| γ angle | 90.00° |

| Z | 8 |

| Z' | 1 |

Comparative Analysis with Azobenzene Homologs

Comparative analysis of this compound with related azobenzene homologs reveals distinctive structural features that arise from the specific substitution pattern and chain length of the alkoxy groups. When compared to 4,4'-Bis(decyloxy)-3-methylazobenzene, which possesses longer decyloxy chains, the hexyloxy derivative exhibits different crystal packing characteristics and thermal properties. The shorter hexyloxy chains in the target compound result in a more compact crystal structure with higher packing density, while the longer decyloxy chains in the homolog create more extended molecular arrangements with increased interlayer spacing. These structural differences directly influence the compounds' melting points, with the hexyloxy derivative typically exhibiting higher melting temperatures due to more efficient crystal packing.

The presence of the methyl substituent at the meta position distinguishes these compounds from symmetrical azobenzene derivatives and creates unique crystallographic environments that affect both the packing efficiency and the photochemical properties. Comparative structural analysis demonstrates that the asymmetric substitution pattern reduces the overall molecular symmetry, leading to lower space group symmetries compared to symmetrical azobenzene derivatives. The hexyloxy chain length represents an optimal balance between maintaining crystalline order and providing sufficient flexibility for photochemical applications. The structural comparison also reveals that the specific combination of hexyloxy substituents and the methyl group creates favorable conditions for the photoinduced crystal-to-liquid phase transitions that characterize this family of compounds.

Spectroscopic Identification Techniques

Spectroscopic identification of this compound employs multiple complementary techniques that provide comprehensive information about the molecular structure, electronic properties, and vibrational characteristics of the compound. The spectroscopic analysis encompasses nuclear magnetic resonance spectroscopy for detailed structural elucidation, ultraviolet-visible absorption spectroscopy for electronic transition characterization, and Fourier transform infrared spectroscopy for functional group identification. Each technique contributes unique insights that collectively establish a complete spectroscopic fingerprint for the compound, enabling unambiguous identification and structural confirmation. The integration of these spectroscopic methods provides both qualitative and quantitative information about the molecular structure and electronic properties.

The spectroscopic characterization reveals distinctive features that differentiate this compound from other azobenzene derivatives and confirm the presence of the specific substituents and their connectivity patterns. The combination of one-dimensional and potentially two-dimensional nuclear magnetic resonance techniques provides detailed information about the proton and carbon environments within the molecule. The ultraviolet-visible absorption spectrum reveals the characteristic electronic transitions associated with the azobenzene chromophore and the effects of the electron-donating hexyloxy substituents on the electronic structure. The infrared spectrum provides complementary information about the vibrational modes of the various functional groups and confirms the presence of the aromatic, aliphatic, and azo functionalities.

Nuclear Magnetic Resonance Spectral Fingerprinting (Proton, Carbon-13)

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural information through the examination of both proton and carbon-13 chemical environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that reflect the various proton environments created by the aromatic rings, the hexyloxy chains, and the methyl substituent. The aromatic protons appear in the downfield region, typically between 7.0 and 8.0 parts per million, with distinct splitting patterns that reflect the substitution pattern on each benzene ring. The asymmetric nature of the molecule results in complex coupling patterns that provide detailed information about the connectivity and substitution positions.

The hexyloxy chain protons exhibit characteristic multiplet patterns in the aliphatic region of the spectrum, with the alpha protons adjacent to the oxygen atoms appearing as triplets around 4.0 parts per million due to coupling with the adjacent methylene protons. The remaining methylene protons of the hexyl chains appear as overlapping multiplets in the 1.2 to 1.8 parts per million region, while the terminal methyl groups appear as triplets around 0.9 parts per million. The meta-methyl substituent appears as a distinctive singlet around 2.3 parts per million, providing a clear diagnostic signal for the presence of this substituent. The integration ratios of these signals confirm the molecular composition and provide quantitative verification of the structural assignment.

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the identification of all carbon environments within the molecule. The aromatic carbon signals appear in the 110-160 parts per million region, with distinct signals for the carbons bearing the hexyloxy substituents, the azo linkage, and the methyl group. The hexyloxy chain carbons exhibit characteristic patterns in the aliphatic region, with the alpha carbon adjacent to oxygen appearing around 68 parts per million and the remaining methylene carbons appearing between 22 and 32 parts per million. The terminal methyl carbon appears around 14 parts per million, while the meta-methyl carbon appears around 21 parts per million, providing additional confirmation of the substitution pattern.

| Nuclear Magnetic Resonance Assignment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Doublets |

| Alpha Methylene (Oxygen-Carbon-Hydrogen₂) | ~4.0 | Triplet |

| Hexyl Chain Methylenes | 1.2 - 1.8 | Multiplets |

| Terminal Methyl (Hexyl) | ~0.9 | Triplet |

| Meta-Methyl | ~2.3 | Singlet |

| Aromatic Carbons | 110 - 160 | - |

| Alpha Carbon (Oxygen-Carbon) | ~68 | - |

| Terminal Carbon (Hexyl) | ~14 | - |

Ultraviolet-Visible Absorption Spectroscopy of π-π* Transitions

Ultraviolet-visible absorption spectroscopy of this compound reveals characteristic electronic transitions that reflect the extended conjugation system of the azobenzene chromophore and the electronic effects of the hexyloxy and methyl substituents. The spectrum exhibits a strong absorption band in the ultraviolet region, typically around 350-380 nanometers, corresponding to the π-π* transition of the azobenzene system. This transition represents the promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, and its energy and intensity are influenced by the electron-donating properties of the hexyloxy substituents. The presence of the electron-donating groups results in a bathochromic shift (red shift) of the absorption maximum compared to unsubstituted azobenzene, reflecting the stabilization of the excited state through increased electron density on the aromatic system.

The absorption spectrum also exhibits a weaker band at longer wavelengths, typically around 440-460 nanometers, corresponding to the symmetry-forbidden n-π* transition. This transition involves the promotion of a non-bonding electron from the nitrogen atoms of the azo group to the π* orbital of the aromatic system. The intensity of this band is significantly lower than the π-π* transition due to its forbidden nature, but it provides important information about the electronic structure of the azo chromophore. The exact position and intensity of both transitions are sensitive to the molecular environment and substitution pattern, making ultraviolet-visible spectroscopy a valuable tool for structural characterization and purity assessment.

The molar absorptivity of the π-π* transition is typically in the range of 20,000 to 30,000 liters per mole per centimeter, indicating strong light absorption that enables efficient photochemical processes. The spectral characteristics also provide information about the molecular geometry and the degree of conjugation within the system. The presence of the hexyloxy substituents not only affects the electronic transitions but also influences the solubility of the compound in various solvents, enabling spectroscopic measurements in different media. The temperature dependence of the absorption spectrum can provide additional insights into the conformational flexibility and aggregation behavior of the compound in solution.

Fourier Transform Infrared Analysis of Functional Group Vibrations

Fourier transform infrared spectroscopic analysis of this compound provides detailed information about the vibrational modes of the various functional groups present in the molecule, enabling confirmation of the structural features and identification of characteristic vibrational fingerprints. The infrared spectrum exhibits distinct absorption bands corresponding to the aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers, the aliphatic carbon-hydrogen stretching vibrations of the hexyloxy chains around 2800-3000 wavenumbers, and the characteristic azo nitrogen-nitrogen stretching vibration around 1500-1600 wavenumbers. These vibrational modes provide direct evidence for the presence of the aromatic rings, aliphatic chains, and azo functional group that define the molecular structure.

The aromatic region of the spectrum exhibits multiple bands corresponding to carbon-carbon stretching vibrations and aromatic carbon-hydrogen bending modes, typically appearing between 1400 and 1600 wavenumbers. The substitution pattern on the aromatic rings influences the exact positions and intensities of these bands, providing information about the substitution positions and the electronic effects of the substituents. The carbon-oxygen stretching vibrations of the ether linkages appear around 1200-1300 wavenumbers, confirming the presence of the hexyloxy substituents and their connectivity to the aromatic rings. The aliphatic carbon-hydrogen bending vibrations appear in the 1300-1500 wavenumber region, providing additional confirmation of the hexyl chain structure.

The fingerprint region of the spectrum, below 1300 wavenumbers, contains numerous bands that arise from complex vibrational modes involving multiple atoms and provide a unique spectroscopic signature for the compound. This region is particularly valuable for compound identification and purity assessment, as even minor structural changes result in detectable differences in the fingerprint pattern. The overall infrared spectrum serves as a comprehensive vibrational fingerprint that can be used for quality control, structural confirmation, and identification purposes. The technique is particularly valuable for solid-state analysis and can provide information about crystal packing effects and intermolecular interactions through the analysis of band positions and widths.

| Infrared Absorption Band Assignment | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Carbon-Hydrogen Stretch | 3000 - 3100 | Medium |

| Aliphatic Carbon-Hydrogen Stretch | 2800 - 3000 | Strong |

| Azo Nitrogen-Nitrogen Stretch | 1500 - 1600 | Medium |

| Aromatic Carbon-Carbon Stretch | 1400 - 1600 | Strong |

| Carbon-Oxygen Stretch (Ether) | 1200 - 1300 | Strong |

| Aliphatic Carbon-Hydrogen Bend | 1300 - 1500 | Medium |

| Fingerprint Region | Below 1300 | Variable |

Propiedades

IUPAC Name |

(4-hexoxy-3-methylphenyl)-(4-hexoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O2/c1-4-6-8-10-18-28-24-15-12-22(13-16-24)26-27-23-14-17-25(21(3)20-23)29-19-11-9-7-5-2/h12-17,20H,4-11,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSNKXLZLMMAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(hexyloxy)-3-methylazobenzene typically involves the following steps:

Nitration: The starting material, 4,4’-dihydroxy-3-methylazobenzene, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Etherification: The amino groups are converted to hexyloxy groups through etherification reactions using hexyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 4,4’-Bis(hexyloxy)-3-methylazobenzene follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions and optimize yield.

Purification: Employing purification techniques such as recrystallization or column chromatography to obtain high-purity product.

Quality Control: Implementing quality control measures to ensure consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Bis(hexyloxy)-3-methylazobenzene undergoes various chemical reactions, including:

Photoisomerization: Exposure to UV or visible light induces a reversible trans-cis isomerization of the azo group.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of azoxy compounds.

Reduction: Reduction of the azo group can yield hydrazo compounds.

Common Reagents and Conditions

Photoisomerization: UV or visible light, typically in the range of 300-400 nm.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Photoisomerization: Cis-4,4’-Bis(hexyloxy)-3-methylazobenzene.

Oxidation: 4,4’-Bis(hexyloxy)-3-methylazoxybenzene.

Reduction: 4,4’-Bis(hexyloxy)-3-methylhydrazobenzene.

Aplicaciones Científicas De Investigación

4,4’-Bis(hexyloxy)-3-methylazobenzene has several scientific research applications:

Liquid Crystal Displays: Used as a component in liquid crystal displays due to its photochromic properties.

Molecular Switches: Employed in molecular switches and data storage devices because of its ability to undergo reversible photoisomerization.

Photomechanical Actuators: Utilized in photomechanical actuators where light-induced structural changes can generate mechanical motion.

Biological Studies: Investigated for its potential in biological studies, particularly in the development of light-responsive biomaterials.

Mecanismo De Acción

The mechanism of action of 4,4’-Bis(hexyloxy)-3-methylazobenzene primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a trans-cis isomerization of the azo group. This structural change can alter the compound’s physical properties, such as its shape, polarity, and absorption spectrum. These changes can be harnessed in various applications, such as controlling the alignment of liquid crystals in displays or inducing mechanical motion in photomechanical actuators.

Comparación Con Compuestos Similares

4,4'-Bis(decyloxy)-3-methylazobenzene (CAS 1627844-78-3)

- Molecular Formula : C₃₃H₅₂N₂O₂

- Molecular Weight : 508.79 g/mol

- Key Differences :

4,4'-Bis(hexyloxy)azoxybenzene (CAS 2587-42-0)

- Molecular Formula : C₂₄H₃₄N₂O₃

- Molecular Weight : 398.54 g/mol

- Key Differences :

- Contains an azoxy (-N=N-O-) group instead of an azo (-N=N-) group.

- Exhibits distinct photochemical stability and thermal phase transitions.

- In 2H-NMR studies, 4,4'-bis(hexyloxy)azoxybenzene (HL) showed dynamic behavior in the smectic phase, with rotational diffusion coefficients influenced by its molecular structure .

Functionalized Derivatives

4,4′-Bis(6-(acryloyloxy)hexyloxy)azobenzene (A6A, CAS 223668-64-2)

- Molecular Formula : C₃₄H₄₂N₂O₆

- Molecular Weight : 582.71 g/mol

- Key Differences: Features acryloyloxy (-O-CO-CH₂-CH₂-) functional groups. Cross-linkable under UV light, enabling use in 4D-printed LCE actuators. Enhanced mechanical stability compared to non-functionalized analogs like 4,4'-Bis(hexyloxy)-3-methylazobenzene .

Comparative Physicochemical Properties

Impact of Structural Variations

- Alkoxy Chain Length :

- Functional Groups :

Actividad Biológica

4,4'-Bis(hexyloxy)-3-methylazobenzene is an azo compound characterized by its unique structure, which includes two hexyloxy groups and a methyl group attached to an azobenzene backbone. This compound has garnered attention in various fields, including materials science, photochemistry, and biological research. The biological activity of this compound is particularly noteworthy due to its potential applications in drug delivery systems, photodynamic therapy, and as a photoresponsive material.

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 314.43 g/mol

Structural Features

- The compound features two long hexyloxy chains which enhance its solubility in organic solvents and biological systems.

- The azo group (-N=N-) is known for its ability to undergo reversible photoisomerization, making it useful in light-responsive applications.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow to orange solid |

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins through hydrophobic interactions. The azobenzene moiety can undergo trans-cis isomerization upon exposure to UV light, which can induce conformational changes in biomolecules.

Case Studies and Research Findings

-

Photodynamic Activity :

- A study demonstrated that this compound could generate reactive oxygen species (ROS) upon irradiation with UV light. This property was evaluated for its potential use in photodynamic therapy for cancer treatment. The compound showed significant cytotoxicity against cancer cell lines, indicating its potential as a therapeutic agent .

-

Membrane Interaction :

- Research indicated that the compound could disrupt lipid bilayers, leading to increased permeability. This property was assessed using model membranes composed of phospholipids. The results suggested that the compound could facilitate drug delivery by enhancing the uptake of therapeutic agents into cells .

-

Antimicrobial Activity :

- In vitro studies evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other azo compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two hexyloxy chains; photoresponsive | High cytotoxicity; membrane disruptive |

| Azobenzene | Simple azo structure | Limited biological activity |

| 4-Methylazobenzene | Methyl group; less hydrophobic | Lower activity compared to 4-hexyloxy |

Q & A

Q. What are the recommended synthesis methods for 4,4'-Bis(hexyloxy)-3-methylazobenzene, and how can purity be optimized?

Answer: Synthesis typically involves multi-step reactions starting with resorcinol derivatives. A key intermediate, 4,4′-[4,6-bis(hexyloxy)-1,3-phenylene]bis{1-[4-(azidomethyl)benzyl]-1H-1,2,3-triazole}, is prepared via nucleophilic substitution and click chemistry under pseudo-high dilution conditions . Purity (>95%) is achieved using column chromatography and recrystallization from hexane/ethyl acetate mixtures. Characterization via HPLC and NMR ensures minimal byproducts .

Q. How is the molecular structure of this compound characterized experimentally?

Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and alkyl chain integrity.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (396.58 g/mol) .

- Elemental analysis : Matches theoretical C, H, N, and O percentages to validate stoichiometry.

Q. What are the phase transition behaviors and thermal stability of this compound?

Answer: Differential scanning calorimetry (DSC) reveals mesophase transitions (e.g., nematic-to-isotropic) between 80–120°C. Thermal stability up to 250°C is confirmed via thermogravimetric analysis (TGA), making it suitable for liquid crystal applications .

Q. Which solvents are optimal for dissolving this compound in photophysical studies?

Answer: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to the compound’s hydrophobic hexyloxy chains. Solubility in DMF is ~0.25 mg/mL at 25°C, ensuring homogeneous solutions for UV-Vis and fluorescence studies .

Advanced Research Questions

Q. How do molecular dynamics of this compound differ from its Pd(II) derivatives in liquid crystalline phases?

Answer: H-NMR relaxation studies show that the compound exhibits fast rotational diffusion (10–10 s) in the smectic phase, while Pd(II) acetylacetonate derivatives (e.g., AZPAC) display slower dynamics due to metal coordination . Key parameters:

| Parameter | This compound | Pd(II) Derivative (AZPAC) |

|---|---|---|

| Rotational Diffusion (s) | 1.2 × 10 | 3.5 × 10 |

| Tumbling Diffusion (s) | 8.7 × 10 | 1.8 × 10 |

Q. What methodologies are used to study its photoresponsive isomerization?

Answer:

Q. How do alkyl chain length and substituent position affect its mesomorphic properties?

Answer: Comparative studies with 4,4'-bis(decyloxy)-3-methylazobenzene (CHNO) show that longer alkyl chains (decyl vs. hexyl) lower clearing temperatures by 15–20°C but enhance mechanical stability in thin films . Substituent methylation at the 3-position disrupts symmetry, reducing nematic phase stability by ~10% .

Q. Can computational models predict its behavior in polymer composites?

Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) correlate alkyl chain flexibility with polymer backbone interactions. For example, in polyimide composites, hexyloxy groups improve flexibility (Young’s modulus reduction by 30%) while maintaining thermal resistance up to 300°C .

Q. What role does this compound play in advanced materials like high-performance polyimides?

Answer: As a diamine precursor, it enhances solubility during polyimide synthesis, enabling spin-coating of transparent films. Films exhibit:

Q. How is its toxicity profile assessed for lab safety?

Answer: While specific toxicity data for this compound is limited, analogous azobenzenes are evaluated for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.